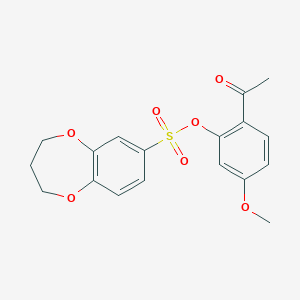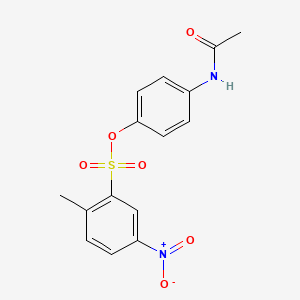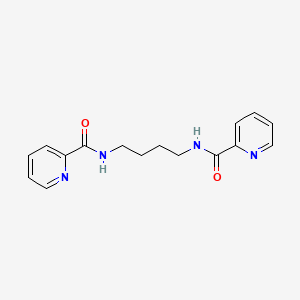![molecular formula C16H13F4NO2 B7538042 2-(difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide](/img/structure/B7538042.png)
2-(difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide is a chemical compound that has attracted significant attention from the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its pharmacological properties and mechanism of action.
Wirkmechanismus
The exact mechanism of action of 2-(Difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. It has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(Difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide has a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of certain neurotransmitter receptors in the brain. Additionally, it has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(Difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide is that it is relatively easy to synthesize and purify. Additionally, it has been extensively studied for its pharmacological properties, which makes it a useful tool for investigating the mechanisms of action of other compounds. However, one limitation is that its potential therapeutic applications have not yet been fully realized, and further research is needed to fully understand its effects.
Zukünftige Richtungen
There are several future directions for research on 2-(Difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications in cancer and autoimmune diseases. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in animal models.
Synthesemethoden
The synthesis of 2-(Difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide involves the reaction of difluoromethoxybenzene with (S)-2-amino-1-(2,4-difluorophenyl)ethanol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction proceeds under mild conditions and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties and has been tested against a wide range of cancer cell lines. This compound has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been studied for its anti-inflammatory properties and potential as a treatment for autoimmune diseases.
Eigenschaften
IUPAC Name |
2-(difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO2/c1-9(11-7-6-10(17)8-13(11)18)21-15(22)12-4-2-3-5-14(12)23-16(19)20/h2-9,16H,1H3,(H,21,22)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJWALUIGVFDQP-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)NC(=O)C2=CC=CC=C2OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)F)F)NC(=O)C2=CC=CC=C2OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537963.png)
![N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]propanamide](/img/structure/B7537975.png)
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B7537987.png)
![N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide](/img/structure/B7537992.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxyphenyl)methyl-(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B7537999.png)

![2-[methyl-[2-oxo-2-(2,4,6-trichloroanilino)ethyl]amino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7538006.png)





![2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide](/img/structure/B7538037.png)